molecular formula C10H20O3 B14711371 5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane CAS No. 22645-39-2

5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane

Cat. No.: B14711371
CAS No.: 22645-39-2
M. Wt: 188.26 g/mol
InChI Key: GSOKQVFYZFPRHY-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms This particular compound is notable for its unique structural features, which include a methoxymethyl group, a methyl group, and a propyl group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-propyl-1,3-dioxane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-propyl-1,3-dioxane: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    5-(Hydroxymethyl)-2-methyl-5-propyl-1,3-dioxane: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.

    5-(Chloromethyl)-2-methyl-5-propyl-1,3-dioxane: Features a chloromethyl group, which can undergo different substitution reactions compared to the methoxymethyl group.

Uniqueness

5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

22645-39-2

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

5-(methoxymethyl)-2-methyl-5-propyl-1,3-dioxane

InChI

InChI=1S/C10H20O3/c1-4-5-10(6-11-3)7-12-9(2)13-8-10/h9H,4-8H2,1-3H3

InChI Key

GSOKQVFYZFPRHY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC(OC1)C)COC

Origin of Product

United States

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